methyl 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
“Methyl 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound . It is part of a class of compounds known as N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of N-cyanoacetamides, such as the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a cyclopropanecarbonylamino group, a thieno[2,3-c]pyridine ring, and a carboxylate group .Chemical Reactions Analysis
N-cyanoacetamides are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Scientific Research Applications
Antibacterial Agents
One study explored fluoronaphthyridines as potential antibacterial agents, focusing on the synthesis and structure-activity relationships of derivatives similar to the compound . The study found that specific substituent modifications could significantly enhance both in vitro and in vivo antibacterial activity, highlighting the compound's potential as a base structure for developing new antibiotics (Bouzard et al., 1992).
Enzyme Inhibition
Another research focused on the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety. These compounds were effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, suggesting applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Synthesis of Complex Structures
A study on nickel(II) and copper(II) complexes of tetradentate unsymmetrical Schiff base ligands provided evidence of positional isomerism in such systems, demonstrating the complex's utility in synthesizing intricate molecular architectures (Chattopadhyay et al., 2006).
Future Directions
N-cyanoacetamides, including the compound , have drawn the attention of chemists due to their diverse biological activities and their potential in evolving better chemotherapeutic agents . Future research may focus on exploring these biological activities further and developing new synthesis methods for these compounds .
Properties
IUPAC Name |
methyl 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-8(18)17-6-5-10-11(7-17)22-14(12(10)15(20)21-2)16-13(19)9-3-4-9/h9H,3-7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHLCWVDIKWPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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